molecular formula C10H12ClN B15432225 N-(1-Chloroethenyl)-2,4-dimethylaniline CAS No. 88046-74-6

N-(1-Chloroethenyl)-2,4-dimethylaniline

Cat. No.: B15432225
CAS No.: 88046-74-6
M. Wt: 181.66 g/mol
InChI Key: NPSGNIFNJAWYDA-UHFFFAOYSA-N
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Description

N-(1-Chloroethenyl)-2,4-dimethylaniline is a substituted aniline derivative featuring a chloroethenyl group (–CH=CHCl) attached to the nitrogen atom of a 2,4-dimethylaniline backbone. The 2,4-dimethylaniline moiety is a common precursor in synthesizing pharmaceuticals, agrochemicals, and optical materials, as seen in metabolites of amitraz () and Schiff bases (). The chloroethenyl group likely confers unique reactivity and electronic properties, influencing applications in catalysis, photonics, or drug design.

Properties

CAS No.

88046-74-6

Molecular Formula

C10H12ClN

Molecular Weight

181.66 g/mol

IUPAC Name

N-(1-chloroethenyl)-2,4-dimethylaniline

InChI

InChI=1S/C10H12ClN/c1-7-4-5-10(8(2)6-7)12-9(3)11/h4-6,12H,3H2,1-2H3

InChI Key

NPSGNIFNJAWYDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=C)Cl)C

Origin of Product

United States

Comparison with Similar Compounds

2,4-Dimethylaniline (DMA)

  • Structure : Lacks the chloroethenyl group; substituents are methyl groups at positions 2 and 4 on the benzene ring.
  • Properties : DMA is a metabolite of pesticides like amitraz, with high stability under alkaline conditions (). Its simplicity results in lower molecular weight (121.18 g/mol) compared to N-(1-Chloroethenyl)-2,4-dimethylaniline.
  • Applications : Used in synthesizing formamidines and poly(amidoamides) for drug delivery ().

4-Chloro-N,N-dimethylaniline

  • Structure : Chlorine substituent at the para position on the benzene ring; dimethyl groups on the nitrogen.
  • Properties : Higher molecular weight (169.65 g/mol) due to the chlorine atom. The electron-withdrawing chlorine enhances electrophilic substitution reactivity ().
  • Applications : Intermediate in dye synthesis (e.g., Pigment Yellow 83 derivatives) ().

N-(3-Chloropropionyl)-N’-(2,4-dimethylphenyl)thiourea (77)

  • Structure : Contains a thiourea bridge and a 3-chloropropionyl group instead of a chloroethenyl group.
  • Properties: Converted to thiazinanone derivatives under reflux (). The chlorine atom here participates in cyclization reactions, suggesting this compound may undergo similar transformations.

Schiff Bases (e.g., N-(2-nitrobenzalidene)-2,4-dimethylaniline)

  • Structure : Imine (–C=N–) linkage with nitrobenzaldehyde instead of a chloroethenyl group.
  • Properties: Exhibit third-order nonlinear optical (NLO) behavior with second hyperpolarizabilities up to 1.5 × 10⁻³⁰ esu (). The chloroethenyl group in this compound may similarly enhance NLO properties due to conjugation effects.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications Reference
This compound (hypothetical) C₁₀H₁₂ClN 181.66 –CH=CHCl, 2,4-dimethyl Potential NLO materials, drug intermediates Inferred
2,4-Dimethylaniline C₈H₁₁N 121.18 2,4-dimethyl Pesticide metabolite, polymer precursor
4-Chloro-N,N-dimethylaniline C₈H₁₀ClN 169.65 4-Cl, N,N-dimethyl Dye intermediate
N-(3-Chloropropionyl)-N’-(2,4-dimethylphenyl)thiourea C₁₂H₁₄ClN₃OS 299.78 Thiourea, 3-chloropropionyl Cyclization to thiazinanones
N-(2-nitrobenzalidene)-2,4-dimethylaniline C₁₅H₁₃N₃O₂ 267.29 Nitrobenzylidene, imine Nonlinear optical materials

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying N-(1-Chloroethenyl)-2,4-dimethylaniline in environmental or biological matrices?

  • Methodology : Gas-liquid chromatography (GLC) with electron capture detection is widely used for hydrolyzed metabolites (e.g., 2,4-dimethylaniline derivatives) in plant and animal tissues . For higher sensitivity, HPLC-MS/MS can be adapted to detect intact compounds in complex matrices like urine, leveraging protocols developed for amitraz metabolites . Sample preparation often involves acid/base hydrolysis to isolate aromatic amine moieties, followed by extraction with solvents like ethyl acetate and anhydrous sodium sulfate .

Q. What synthetic routes are effective for preparing this compound derivatives?

  • Methodology : A common approach involves nucleophilic substitution or condensation reactions starting from 2,4-dimethylaniline. For example, reacting 2,4-dimethylaniline with chloroacetyl chloride under mild conditions (room temperature, inert atmosphere) yields chloroethenyl derivatives. Optimizing reaction stoichiometry and catalysts (e.g., triethylamine) can improve yields, as demonstrated in the synthesis of related formamide compounds . Purification via column chromatography or recrystallization ensures high purity.

Q. How stable is this compound under varying pH and temperature conditions?

  • Methodology : Stability studies should include accelerated degradation tests under acidic (pH 3), neutral (pH 7), and alkaline (pH 9) conditions at elevated temperatures (e.g., 40–60°C). Monitor degradation products using LC-UV or LC-MS, referencing protocols for amitraz metabolites like 2,4-dimethylaniline . Hydrolysis kinetics can be modeled using first-order rate equations to predict shelf-life and environmental persistence.

Advanced Research Questions

Q. How can computational methods elucidate the electronic and optical properties of this compound?

  • Methodology : Density functional theory (DFT) calculations can predict molecular polarizability and hyperpolarizability to assess nonlinear optical (NLO) potential . Focus on frontier molecular orbitals (HOMO-LUMO gaps) and charge-transfer interactions. Compare results with experimental UV-Vis and IR spectra to validate computational models. For example, Schiff base analogs of 2,4-dimethylaniline show strong NLO activity due to conjugated π-systems .

Q. What toxicogenomic mechanisms underlie the neurotoxicity of this compound?

  • Methodology : Use in vitro models (e.g., neuroblastoma cell lines) to assess oxidative stress biomarkers (ROS, glutathione levels) and mitochondrial dysfunction. Pair with transcriptomic profiling (RNA-seq) to identify dysregulated pathways (e.g., cytochrome P450 metabolism). Reference studies on 2,4-dimethylaniline, which show genotoxicity via DNA adduct formation and teratogenicity in Xenopus embryos .

Q. How do structural modifications of this compound influence its reactivity in protein-templated drug discovery?

  • Methodology : Employ dynamic combinatorial chemistry (DCC) to screen for binding interactions with target proteins (e.g., kinases). Monitor reaction yields under physiological conditions using LC-MS. For instance, 2,4-dimethylaniline derivatives have been used as building blocks in synthesizing kinase inhibitors, achieving 33% yields via optimized coupling reactions .

Q. What contradictions exist in the environmental fate data for this compound, and how can they be resolved?

  • Methodology : Discrepancies in degradation half-lives may arise from matrix effects (soil vs. water). Conduct comparative studies using isotopically labeled analogs (e.g., ¹⁴C-tagged compounds) to track mineralization and metabolite formation. Validate findings against EPA guidelines for amitraz metabolites, which highlight hydrolysis as a key degradation pathway .

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